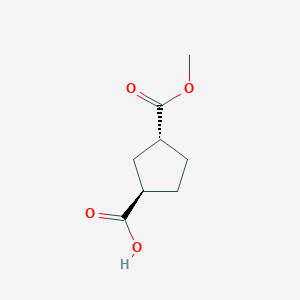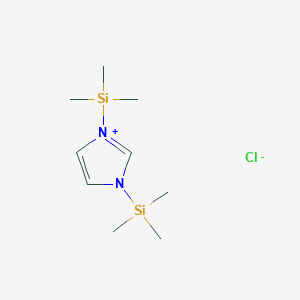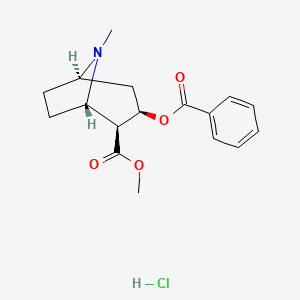
(+)-Cocaine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Cocaine Hydrochloride is a tropane alkaloid derived from the leaves of the coca plant. It is a potent central nervous system stimulant and local anesthetic. The compound is known for its psychoactive properties and has a long history of both medicinal and recreational use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cocaine Hydrochloride typically involves the esterification of ecgonine or its derivatives. One common method is the conversion of ecgonine methyl ester to (+)-Cocaine through benzoylation. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound involves the extraction of coca leaves followed by chemical processing. The leaves are first soaked in a solvent like kerosene to extract the alkaloids. The crude extract is then purified and converted into the hydrochloride salt through acid-base reactions .
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Cocaine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoylecgonine.
Reduction: Reduction reactions can convert it to ecgonine.
Substitution: Nucleophilic substitution reactions can modify the ester or amine groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Benzoylecgonine: A major metabolite formed through oxidation.
Ecgonine: Formed through reduction.
Various esters and amides: Formed through substitution reactions.
Applications De Recherche Scientifique
(+)-Cocaine Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Historically used as a local anesthetic in ophthalmology and dentistry.
Industry: Utilized in the synthesis of other tropane alkaloids
Mécanisme D'action
(+)-Cocaine Hydrochloride exerts its effects by blocking the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in heightened stimulation of the post-synaptic neurons. The primary molecular targets are the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lidocaine: Another local anesthetic but with a different mechanism of action.
Methylphenidate: A stimulant with similar effects on dopamine reuptake but used primarily for ADHD.
Procaine: A local anesthetic with a similar structure but less potent
Uniqueness
(+)-Cocaine Hydrochloride is unique due to its dual role as both a potent stimulant and local anesthetic. Its ability to block multiple neurotransmitter transporters simultaneously sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C17H22ClNO4 |
|---|---|
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
methyl (1S,2S,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15+;/m1./s1 |
Clé InChI |
PIQVDUKEQYOJNR-KOVRDVONSA-N |
SMILES isomérique |
CN1[C@@H]2CC[C@H]1[C@@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
SMILES canonique |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one](/img/structure/B13450027.png)
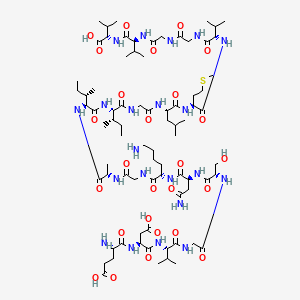
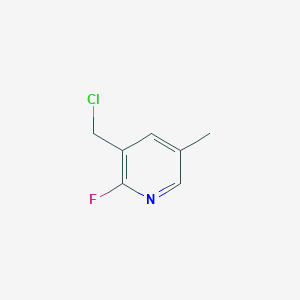
![methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate](/img/structure/B13450048.png)
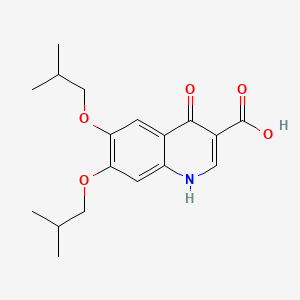
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13450060.png)

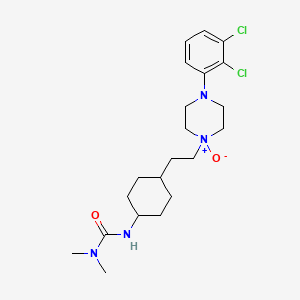
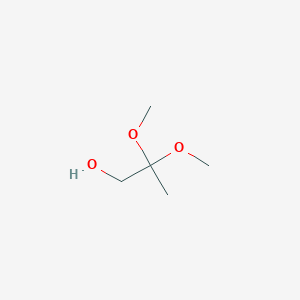
![(+/-)-1,1',1''-[[3-(Octadecyloxy)-2-(phenylmethoxy)propoxy]methylidyne]trisbenzene](/img/structure/B13450077.png)
